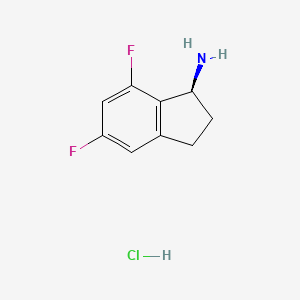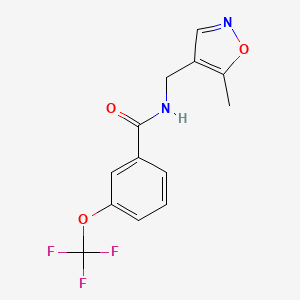
1-(Sec-butyl)-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(Sec-butyl)-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea is a synthetic compound that belongs to the class of pyrrolidinyl urea derivatives. It has been extensively studied for its potential applications in the field of medicinal chemistry.
Scientific Research Applications
Complexation and Molecular Interactions
- Research has elucidated the complexation-induced unfolding of heterocyclic ureas, where these molecules equilibrate with multiply hydrogen-bonded sheetlike structures. This unfolding process represents a primitive mimic of peptide helix-to-sheet transitions, indicating potential applications in the design of self-assembling materials (Corbin et al., 2001).
Metalation and Cleavage
- Sterically protected carbonyl groups in ureas facilitate their metalation and cleavage, a method pivotal for the synthesis of highly hindered ureas. This process is essential for developing sterically blocked carbonyl compounds in organic synthesis (Hassel & Seebach, 1978).
Electron Transfer and Optical Properties
- The study of ureapyrimidinedione-substituted vinyl ruthenium and osmium complexes has shown that these structures maintain dimeric forms through quadruply hydrogen-bonding motifs. However, it was found that the ureapyrimidinedione hydrogen-bonding motif does not support electron transfer, indicating the specificity of molecular interactions required for electronic applications (Pichlmaier et al., 2009).
Synthetic Methodology and Anticancer Agents
- The synthesis and biological evaluation of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives have identified compounds with significant antiproliferative effects on various cancer cell lines. This research demonstrates the potential of these derivatives as new anticancer agents, highlighting the role of diaryl ureas in medicinal chemistry (Feng et al., 2020).
Anion Binding and Coordination Chemistry
- The anion coordination chemistry of protonated urea-based ligands has been explored, showing how these compounds interact with inorganic oxo-acids. The structures of the anion complexes provide insights into hydrogen bond motifs, which are critical for understanding the interaction mechanisms and designing new molecular sensors or catalysts (Wu et al., 2007).
properties
IUPAC Name |
1-butan-2-yl-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O4/c1-5-11(2)18-17(22)19-12-8-16(21)20(10-12)13-6-7-14(23-3)15(9-13)24-4/h6-7,9,11-12H,5,8,10H2,1-4H3,(H2,18,19,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROWDKJOTGBKPTM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)NC1CC(=O)N(C1)C2=CC(=C(C=C2)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

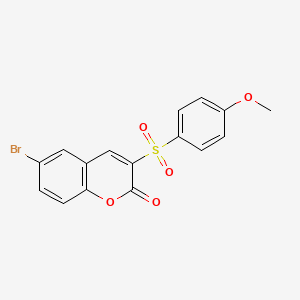

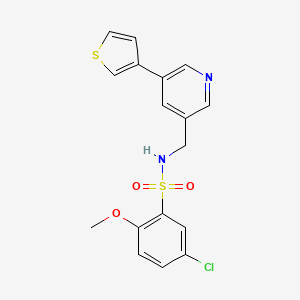
![Methyl 4-[[2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylacetyl]amino]benzoate](/img/structure/B2361406.png)

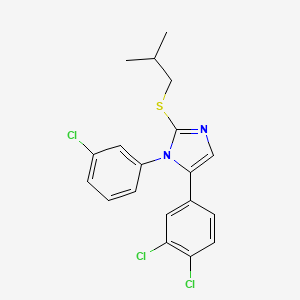
![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(2,2,2-trifluoroethyl)-1,3-thiazol-2-amine](/img/structure/B2361411.png)
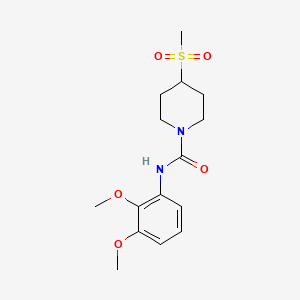

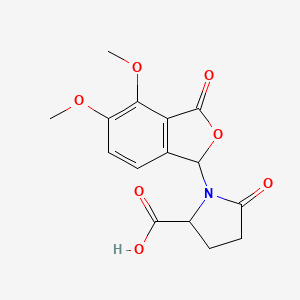
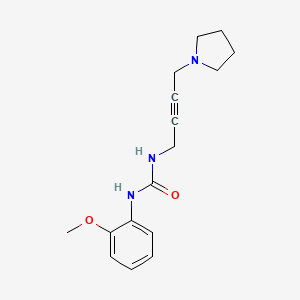
![Methyl 5-oxaspiro[3.4]oct-7-ene-7-carboxylate](/img/structure/B2361422.png)
